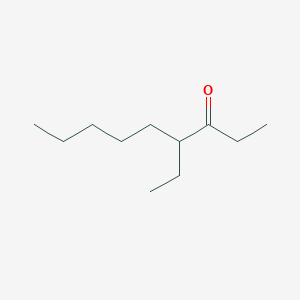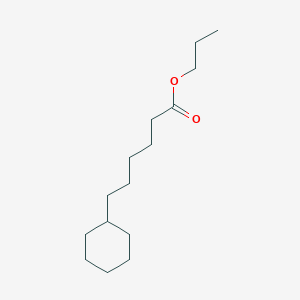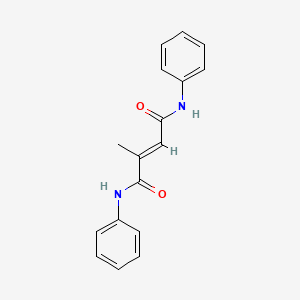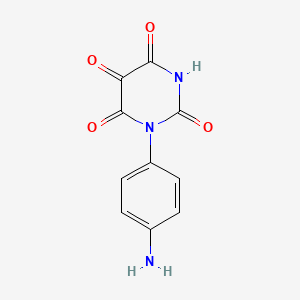![molecular formula C21H31NO2S2 B14740370 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid CAS No. 3381-15-5](/img/structure/B14740370.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is a chemical compound that features a benzothiazole ring attached to a tetradecanoic acid chain via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of 2-mercaptobenzothiazole with tetradecanoic acid or its derivatives. One common method is the condensation reaction between 2-mercaptobenzothiazole and tetradecanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives.
Applications De Recherche Scientifique
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]acetic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]butanoic acid
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts specific physical and chemical properties. This long chain can influence the compound’s solubility, stability, and interactions with biological membranes, making it distinct from other benzothiazole derivatives with shorter chains.
Propriétés
Numéro CAS |
3381-15-5 |
|---|---|
Formule moléculaire |
C21H31NO2S2 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-19(20(23)24)26-21-22-17-14-12-13-15-18(17)25-21/h12-15,19H,2-11,16H2,1H3,(H,23,24) |
Clé InChI |
GZHZKSMBGDYARE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)





![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)



![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
